Product packaging for ELDKWA(Cat. No.:)

ELDKWA

Cat. No.: B12404912
M. Wt: 760.8 g/mol
InChI Key: ZWZMMYQPAMAECB-OXEZHCTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glu-Leu-Asp-Lys-Trp-Ala is a synthetic hexapeptide provided for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This sequence corresponds to a fragment found within larger, biologically active peptides. For instance, the "Lys-Trp" motif is a feature of bovine lactoferrampin, a potent antimicrobial peptide derived from lactoferrin that exhibits activity against a range of organisms, including Candida albicans and Escherichia coli . Research indicates that this motif is part of an amphipathic α-helix structure that interacts with bacterial membranes, and studies are ongoing to elucidate the precise mechanism of action, which may involve the "toroidal pore," "barrel stave," or "carpet" models of membrane disruption . Furthermore, peptide sequences containing "Asp-Lys-Trp" are documented in scientific literature and databases, underscoring the relevance of such fragments in pharmaceutical research . Scientists can utilize the Glu-Leu-Asp-Lys-Trp-Ala peptide as a standard in chromatographic analysis, as a building block for constructing more complex peptide structures, or as a tool to investigate the structure-activity relationships of antimicrobial and other therapeutic peptides . The global push for novel peptide-based therapeutics, which often feature modifications to enhance stability and activity, highlights the importance of well-characterized peptide fragments in early-stage research and development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H52N8O11 B12404912 ELDKWA

Properties

Molecular Formula

C35H52N8O11

Molecular Weight

760.8 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1

InChI Key

ZWZMMYQPAMAECB-OXEZHCTRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Preparative Approaches for Hexapeptide Glu Leu Asp Lys Trp Ala

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), first introduced by R.B. Merrifield, is the most widely used method for synthesizing peptides in a laboratory setting. chempep.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. chempep.combiosynth.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, which greatly simplifies the purification process. chempep.com The synthesis proceeds from the C-terminus to the N-terminus. chempep.com Two main orthogonal protection strategies, Fmoc/tBu and Boc/Benzyl, are predominantly employed.

Fmoc/tBu Chemical Strategy

The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is currently the most common approach for SPPS. nih.govcsic.es It relies on the use of the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids. chempep.com The side chains of trifunctional amino acids are protected by acid-labile groups, typically derived from tert-butyl (tBu) alcohol or similar structures. nih.gov

The synthesis of Glu-Leu-Asp-Lys-Trp-Ala using the Fmoc/tBu strategy would proceed as follows:

Anchoring: The C-terminal amino acid, Fmoc-Ala-OH, is first attached to a suitable resin support. chempep.com

Deprotection: The N-terminal Fmoc group is removed using a mild base, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). csic.esresearchgate.net

Coupling: The next Nα-Fmoc protected amino acid in the sequence, Fmoc-Trp(Boc)-OH, is activated by a coupling reagent and added to the resin to form a new peptide bond. chempep.com

Iteration: The deprotection and coupling steps are repeated sequentially with Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, and finally Fmoc-Glu(OtBu)-OH.

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups (Boc for Lys and Trp, OtBu for Asp and Glu) are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) containing scavengers like water and triisopropylsilane (TIS) to prevent side reactions, particularly with the tryptophan residue. csic.esbiorxiv.org

The mild conditions used for Fmoc group removal make this strategy compatible with a wide range of peptide sequences, including those with sensitive modifications. nih.gov

Boc/Benzyl Chemical Strategy

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is the classical method of SPPS. seplite.comiris-biotech.de In this approach, the temporary Nα-protecting group is the acid-labile Boc group, while semi-permanent side-chain protection is provided by benzyl (Bzl)-based groups. seplite.comiris-biotech.de

The synthesis of Glu-Leu-Asp-Lys-Trp-Ala using the Boc/Bzl strategy involves these steps:

Anchoring: The first amino acid, Boc-Ala-OH, is attached to a resin like Merrifield or PAM resin. chempep.com

Deprotection: The Nα-Boc group is removed with a moderately strong acid, such as 25-50% TFA in dichloromethane (DCM). seplite.comchempep.com

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base, like diisopropylethylamine (DIPEA).

Coupling: The next Boc-protected amino acid, for example Boc-Trp(For)-OH, is activated and coupled to the growing peptide chain.

Iteration: These steps are repeated with Boc-Lys(2-Cl-Z)-OH, Boc-Asp(OBzl)-OH, Boc-Leu-OH, and Boc-Glu(OBzl)-OH.

Cleavage: The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

While the Boc/Bzl strategy can be very effective, especially for long or difficult sequences, the requirement for highly toxic and corrosive strong acids like HF for the final cleavage necessitates specialized equipment. iris-biotech.depeptide.com

Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting GroupFmoc (Base-labile)Boc (Acid-labile)
Side-Chain ProtectionAcid-labile (e.g., tBu, Boc, Trt)HF-labile (e.g., Bzl, Cl-Z)
Nα-Deprotection ReagentPiperidine in DMF (Mild Base)TFA in DCM (Moderate Acid)
Final Cleavage ReagentTFA Cocktail (Strong Acid)Anhydrous HF or TFMSA (Very Strong Acid)
AdvantagesMilder conditions, no HF required, wide compatibility. nih.govCan be superior for long or difficult sequences, less aggregation. peptide.com
DisadvantagesPotential for aspartimide formation, aggregation in neutral conditions. nih.govRequires hazardous HF and specialized equipment, harsh final cleavage. peptide.com

Utilization of Resin Supports and Linkers (e.g., 2-chlorotrityl resin, Rink Amide-MBHA resin)

The choice of resin and its associated linker is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. biosynth.com

2-chlorotrityl (2-CTC) Resin: This is an acid-sensitive resin used for synthesizing C-terminally unprotected peptide acids. cblpatras.gr The key advantage of the 2-CTC resin is that the peptide can be cleaved under very mild acidic conditions (e.g., dilute TFA or even acetic acid), which keeps the acid-labile side-chain protecting groups intact. This makes it highly suitable for the Fmoc/tBu strategy and for the preparation of protected peptide fragments for use in hybrid synthesis. cblpatras.gr The bulky trityl linker also helps to reduce side reactions like diketopiperazine formation.

Rink Amide-MBHA Resin: This resin is designed for the synthesis of peptide amides using the Fmoc/tBu strategy. The linker is stable to the basic conditions used for Fmoc deprotection but is cleaved by standard TFA treatment. Upon cleavage with a TFA cocktail, the resin releases the peptide with a C-terminal amide group (-CONH₂), which is often required to mimic the natural structure of internal peptide sequences or for specific biological activities.

Table 2: Common Resins for SPPS of Glu-Leu-Asp-Lys-Trp-Ala
ResinStrategyC-Terminal ProductCleavage ConditionsKey Features
2-chlorotrityl ResinFmoc/tBuPeptide AcidMildly acidic (e.g., 1% TFA)Allows for synthesis of protected fragments; minimizes racemization during loading.
Rink Amide-MBHA ResinFmoc/tBuPeptide AmideStrongly acidic (e.g., 95% TFA)Standard choice for routine synthesis of peptide amides.
Merrifield ResinBoc/BzlPeptide AcidAnhydrous HFThe classical resin for Boc-based synthesis. chempep.com
PAM ResinBoc/BzlPeptide AcidAnhydrous HFOffers greater stability to TFA deprotection cycles than Merrifield resin, reducing chain loss. chempep.com

Coupling Reagents and Additives (e.g., HBTU/HOBt, DIPC)

Coupling reagents are essential for activating the carboxylic acid group of an incoming amino acid to facilitate the formation of a peptide bond. bachem.com

HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium-based coupling reagent. peptide.com It is highly efficient and promotes rapid coupling. It is almost always used in combination with an additive, 1-hydroxybenzotriazole (HOBt). peptide.com HOBt reacts with the activated amino acid to form an active ester, which helps to suppress racemization and improve coupling efficiency. The reaction requires a tertiary base, such as DIPEA, to proceed. bachem.com

DIPC: N,N'-Diisopropylcarbodiimide (DIPC) is a carbodiimide-based coupling reagent. youtube.com It functions by activating the carboxylic acid to form a reactive O-acylisourea intermediate. youtube.com This intermediate then reacts with the free amine of the peptide-resin. To minimize side reactions (like N-acylurea formation) and reduce racemization, DIPC is typically used with additives like HOBt or OxymaPure. researchgate.netbachem.com The urea byproduct of DIPC is soluble in common washing solvents, making it preferable to its analogue, DCC, for SPPS. bachem.com

Table 3: Selected Coupling Reagents for Peptide Synthesis
Reagent ClassExample(s)Mechanism/FeaturesCommon Additives
Aminium/Uronium SaltsHBTU, HATU, HCTUFast, efficient, and reliable for most couplings. Forms active esters. HOBt, HOAt
CarbodiimidesDIPC (DIC), DCCClassic activation method; forms O-acylisourea intermediate. youtube.comHOBt, OxymaPure
Phosphonium SaltsPyBOP, PyAOPHighly effective, particularly for sterically hindered couplings. peptide.comNone required (contains HOBt/HOAt analogue)

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method where all reactions (coupling and deprotection) are carried out in a homogeneous solution. chempep.comnih.gov Unlike SPPS, there is no solid support; intermediates are isolated and purified after each step, often through crystallization or chromatography. chempep.comnih.gov

While this method has been largely superseded by SPPS for research purposes due to the tedious purification of intermediates, it remains a viable strategy for the large-scale industrial production of shorter peptides. chempep.comnih.gov The synthesis can proceed via a stepwise approach, adding one amino acid at a time, or through a fragment condensation strategy where smaller, pre-synthesized peptide fragments are coupled together in solution. nih.gov

Hybrid Synthesis Approaches (e.g., Fragment Condensation)

Hybrid approaches combine the advantages of both solid-phase and solution-phase synthesis. chempep.comcblpatras.gr A common hybrid strategy is fragment condensation. In this method, protected peptide fragments (e.g., di- or tripeptides) are first synthesized using SPPS, which allows for rapid assembly and easy purification. cblpatras.gr For the synthesis of Glu-Leu-Asp-Lys-Trp-Ala, one might synthesize the protected fragments Glu(OtBu)-Leu-Asp(OtBu) and Lys(Boc)-Trp(Boc)-Ala separately.

These protected fragments are then cleaved from the resin, often using a mild cleavage procedure that leaves the side-chain protecting groups intact (e.g., using a 2-chlorotrityl resin). cblpatras.gr Finally, the purified fragments are coupled together in solution to form the full-length hexapeptide. chempep.comcblpatras.gr This approach can be particularly advantageous for synthesizing long or complex peptides, as it breaks the synthesis down into more manageable segments, simplifies the purification of the final product, and can help overcome issues related to aggregation that can occur during stepwise SPPS of long chains. cblpatras.grambiopharm.com

Optimization of Synthesis Protocols for Challenging Sequences

The synthesis of a peptide containing a combination of acidic (Asp, Glu), basic (Lys), and aromatic (Trp) residues requires a nuanced approach to solid-phase peptide synthesis (SPPS). The primary challenges include potential aspartimide formation from the aspartic acid residue and oxidation or alkylation of the tryptophan indole (B1671886) side chain.

Mitigation of Side Reactions and Impurity Formation

Aspartimide Formation: The sequence Asp-Lys is particularly susceptible to aspartimide formation, a side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid, forming a cyclic imide. This can lead to the formation of β-aspartyl peptides and racemization. To mitigate this, several strategies can be employed during Fmoc-SPPS:

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die), can physically obstruct the nucleophilic attack of the backbone amide.

Modification of Deprotection Conditions: The use of weaker bases for Fmoc deprotection, such as piperazine instead of piperidine, can reduce the incidence of aspartimide formation. Additionally, the addition of acidic modifiers like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution has been shown to significantly suppress this side reaction.

Tryptophan Side Reactions: The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during the final trifluoroacetic acid (TFA) cleavage step. To prevent these modifications, a carefully selected scavenger cocktail is essential.

Scavenger Cocktails: A common and effective scavenger cocktail for cleaving peptides containing tryptophan is "Reagent K," which consists of TFA, water, phenol (B47542), thioanisole, and 1,2-ethanedithiol (EDT) sigmaaldrich.com. Another widely used non-malodorous alternative is a mixture of TFA, triisopropylsilane (TIS), and water. The specific composition of the scavenger cocktail is critical for protecting the integrity of the tryptophan residue. For instance, a cocktail of 95% TFA, 2.5% TIS, and 2.5% water is often sufficient for most sequences, especially when Fmoc-Trp(Boc)-OH is used during synthesis sigmaaldrich.com.

ChallengeAmino Acid ResidueCommon Side ReactionMitigation Strategy
Cyclic Imide FormationAspartic Acid (Asp)Aspartimide FormationUse of bulky side-chain protecting groups (e.g., Mpe, Die); Modified Fmoc deprotection conditions (e.g., weaker base, acidic additives)
Alkylation/OxidationTryptophan (Trp)Modification of Indole RingAddition of scavenger cocktails during TFA cleavage (e.g., Reagent K, TFA/TIS/water)

Analytical and Preparative Purification Strategies

Following synthesis and cleavage from the solid support, the crude peptide product contains the target hexapeptide along with various impurities. These can include deletion sequences, truncated peptides, and products of the side reactions mentioned previously. High-performance liquid chromatography (HPLC) is the standard method for both assessing the purity of the crude product and for isolating the desired peptide.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis and purification of synthetic peptides. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.

Analytical HPLC: For purity assessment, a small amount of the crude peptide is injected onto an analytical RP-HPLC column. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the components. The TFA serves to protonate acidic residues and improve peak shape. The purity is determined by integrating the peak area of the target peptide relative to the total area of all peaks in the chromatogram.

Preparative HPLC: For isolating the pure hexapeptide, a larger amount of the crude product is loaded onto a preparative RP-HPLC column. The separation principles are the same as in analytical HPLC, but the column dimensions and flow rates are significantly larger to accommodate the higher sample load. The goal is to achieve baseline separation of the target peptide from its closely eluting impurities.

An optimized preparative HPLC protocol for a tryptophan-containing hexapeptide might involve the following parameters:

ParameterCondition
Column C18 silica, 10 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-35% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 280 nm (for tryptophan)

Fractions are collected as they elute from the column, and those containing the pure peptide, as determined by analytical HPLC and mass spectrometry, are pooled and lyophilized to obtain the final product as a purified powder. The efficiency of the purification is evaluated by calculating the yield of the purified peptide relative to the amount of crude material loaded onto the column.

Table of Compound Names

AbbreviationFull Name
AlaAlanine (B10760859)
AspAspartic Acid
EDT1,2-Ethanedithiol
Fmoc9-Fluorenylmethyloxycarbonyl
GluGlutamic Acid
HOBtHydroxybenzotriazole
LeuLeucine (B10760876)
LysLysine (B10760008)
Mpe3-Methylpent-3-yl
SPPSSolid-Phase Peptide Synthesis
TFATrifluoroacetic Acid
TISTriisopropylsilane
TrpTryptophan

Structural Elucidation and Conformational Characterization of Hexapeptide Glu Leu Asp Lys Trp Ala

Primary Sequence Verification Methodologies

Confirming the precise linear sequence of amino acids is the foundational step in characterizing any peptide. Methodologies for primary sequence verification are designed to be highly accurate, providing unambiguous identification of each residue from the N-terminus to the C-terminus.

Mass spectrometry (MS) has become a cornerstone of peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures. biognosys.com Tandem mass spectrometry (MS/MS) is a particularly powerful technique for this purpose. wikipedia.org In a typical MS/MS experiment, the peptide of interest, Glu-Leu-Asp-Lys-Trp-Ala, is first ionized, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), and its mass-to-charge ratio (m/z) is measured. biognosys.comacs.org

This precursor ion is then selected and subjected to fragmentation through collision-induced dissociation (CID). The collisions impart energy to the peptide, causing it to break at its weakest bonds—the peptide bonds along the backbone. This process generates a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass spectrometer then measures the m/z values of these fragment ions. The amino acid sequence can be deduced by calculating the mass differences between consecutive ions in a series, as each difference corresponds to the mass of a specific amino acid residue. wikipedia.org

For the hexapeptide Glu-Leu-Asp-Lys-Trp-Ala, a theoretical fragmentation pattern can be predicted, which would be used to match against experimental data for sequence confirmation.

Fragment IonSequenceTheoretical Monoisotopic Mass (Da)
b₁Glu130.0504
b₂Glu-Leu243.1344
b₃Glu-Leu-Asp358.1613
b₄Glu-Leu-Asp-Lys486.2562
b₅Glu-Leu-Asp-Lys-Trp672.3398
y₁Ala90.0550
y₂Trp-Ala276.1386
y₃Lys-Trp-Ala404.2335
y₄Asp-Lys-Trp-Ala519.2604
y₅Leu-Asp-Lys-Trp-Ala632.3444

Note: This table represents theoretical mass values for singly charged ions and serves as an example of expected data from a tandem mass spectrometry experiment.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is an older ionization technique that can also be used for peptide analysis. While largely superseded by ESI and MALDI, it contributed historically to peptide sequencing and operates by bombarding a sample matrix with a high-energy beam of neutral atoms.

Edman degradation is a classic chemical method for sequencing peptides and proteins from the N-terminus. metwarebio.com Developed by Pehr Edman, the process involves a cyclical series of reactions that sequentially cleave and identify one amino acid at a time without disrupting the remaining peptide bonds. wikipedia.orgehu.eus

The procedure for sequencing Glu-Leu-Asp-Lys-Trp-Ala would proceed as follows:

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC attaches to the free alpha-amino group of the N-terminal residue, Glutamic Acid (Glu), forming a phenylthiocarbamoyl (PTC) peptide. libretexts.org

Cleavage: The reaction conditions are changed to acidic by using an anhydrous acid, such as trifluoroacetic acid. This cleaves the bond between the first and second amino acid, releasing the N-terminal residue as a thiazolinone derivative. libretexts.org

Conversion and Identification: The unstable thiazolinone derivative is converted into a more stable phenylthiohydantoin (PTH) amino acid. This PTH-Glu is then identified using techniques like high-performance liquid chromatography (HPLC) by comparing its retention time to known standards. ehu.eus

Cycle Repetition: The shortened peptide (now Leu-Asp-Lys-Trp-Ala) is returned to the first step, and the entire cycle is repeated to identify Leucine (B10760876), then Aspartic Acid, and so on, until the entire sequence is determined. libretexts.org

Edman degradation is highly accurate for shorter peptides (up to 30-40 residues) but can be limited if the N-terminus is chemically blocked or modified. wikipedia.org

Secondary Structure Propensity and Formation

While the primary sequence defines the covalent bonding of a peptide, its function is often dictated by its three-dimensional shape, or conformation. Short peptides in solution can exist as an ensemble of structures, but they often exhibit a propensity to form specific secondary structures, such as alpha-helices or beta-turns, driven by non-covalent interactions. nih.gov

The alpha-helix is a common secondary structure characterized by a right-handed coil in which the backbone N-H group of each amino acid forms a hydrogen bond with the backbone C=O group of the amino acid located four residues earlier in the sequence (i+4 → i hydrogen bonding). wikipedia.org For a short hexapeptide like Glu-Leu-Asp-Lys-Trp-Ala, forming a stable, canonical alpha-helix is challenging because the entropic cost of folding is not sufficiently compensated by stabilizing interactions. wikipedia.org

However, the sequence contains residues with high helix-forming propensities. Alanine (B10760859) (Ala) and Leucine (Leu) are known to be strong helix formers. Furthermore, the potential for electrostatic interactions, or salt bridges, between the side chains of oppositely charged residues can significantly stabilize a helical conformation. In this peptide, a salt bridge could form between the negatively charged Glutamic Acid (Glu) or Aspartic Acid (Asp) and the positively charged Lysine (B10760008) (Lys), particularly if they are positioned at i and i+3 or i+4 relative to each other. For instance, an interaction between Glu at position 1 and Lys at position 4 could promote the formation of a helical turn.

The stability of alpha-helices is significantly influenced by interactions at their termini. The first four N-H groups at the N-terminus and the last four C=O groups at the C-terminus of a helix cannot form intrahelical hydrogen bonds. nih.govHelix-capping motifs are specific sequence patterns where side chains or other parts of the polypeptide provide alternative hydrogen-bond partners to these unsatisfied groups, thereby stabilizing the helix. nih.govoup.com

At the N-terminus (the "N-cap"), residues like Asparagine, Aspartic Acid, Serine, and Threonine are often found. Their side chains can fold back to form hydrogen bonds with the exposed N-H groups of the first helical turn. acs.org In Glu-Leu-Asp-Lys-Trp-Ala, the N-terminal Glutamic Acid (Glu) has a carboxyl group in its side chain that could potentially act as a hydrogen bond acceptor for the backbone N-H groups of Asp (residue 3) or Lys (residue 4), initiating a helical turn. frontiersin.org

At the C-terminus (the "C-cap"), Glycine is a common residue. The C-terminal Alanine in this sequence does not have a side chain capable of forming strong capping interactions, but the terminal carboxyl group itself can participate in stabilizing hydrogen bonds.

ResidueAbbreviationSide Chain PropertyPotential Conformational Influence
Glutamic AcidGlu / EAcidic, Negatively ChargedCan form salt bridges with Lys; potential N-capping residue. technologynetworks.com
LeucineLeu / LHydrophobic, AliphaticHigh propensity to promote alpha-helix formation. wikipedia.org
Aspartic AcidAsp / DAcidic, Negatively ChargedCan form salt bridges with Lys; can participate in turns. technologynetworks.com
LysineLys / KBasic, Positively ChargedCan form salt bridges with Glu or Asp, stabilizing turns or helices.
TryptophanTrp / WHydrophobic, AromaticBulky side chain can form hydrophobic interactions; often found in turns. wikipedia.org
AlanineAla / AHydrophobic, SmallVery high propensity to promote and stabilize alpha-helices. technologynetworks.com

Conformational Dynamics and Stability in Solution

The conformational dynamics and stability of the hexapeptide Glu-Leu-Asp-Lys-Trp-Ala in an aqueous solution are governed by a complex interplay of intrinsic and extrinsic factors. As a relatively short peptide, it is not expected to form a highly stable, well-defined three-dimensional structure like a globular protein. mdpi.com Instead, it likely exists as an ensemble of rapidly interconverting conformers. The properties of the constituent amino acid side chains are primary determinants of its conformational preferences. nih.govyoutube.com

The sequence contains a mix of charged, hydrophobic, and polar residues, which dictates its behavior in a polar solvent like water.

Hydrophilic and Charged Residues: Glutamic acid (Glu), Aspartic acid (Asp), and Lysine (Lys) are hydrophilic and will be charged at neutral pH. Glu and Asp possess negatively charged carboxylate side chains, while Lys has a positively charged amino group. wikipedia.org These charged residues will preferentially interact with water molecules, promoting an extended and flexible conformation to maximize solvation. wikipedia.org Electrostatic interactions, such as a potential salt bridge between the oppositely charged side chains of Lys and Glu/Asp, could transiently stabilize certain folded structures.

Hydrophobic Residues: Leucine (Leu), Tryptophan (Trp), and Alanine (Ala) have nonpolar side chains. wikipedia.org In an aqueous environment, these residues will tend to minimize contact with water. This "hydrophobic effect" could drive the peptide to adopt conformations where these residues are partially shielded from the solvent, potentially leading to transient turn-like structures or hydrophobic clustering. nih.gov Tryptophan, with its large indole (B1671886) side chain, can participate in significant hydrophobic interactions.

Peptide Backbone Flexibility: The peptide bonds themselves confer some rigidity, but rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone allows for considerable conformational freedom. youtube.com The specific sequence of amino acids influences the allowable range of these angles, as described by a Ramachandran plot. nih.gov

Spectroscopic Techniques for Structural Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum is sensitive to the regular, repeating conformations of the peptide backbone.

For the hexapeptide Glu-Leu-Asp-Lys-Trp-Ala, a CD analysis would provide insight into the predominant secondary structural elements present in the ensemble of solution conformations.

α-Helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.

β-Sheet: Shows a negative peak around 218 nm and a positive peak near 195 nm.

Random Coil: Typically exhibits a strong negative peak below 200 nm and minimal signal above 210 nm.

Given its short length and the presence of charged residues that favor solvation, Glu-Leu-Asp-Lys-Trp-Ala is unlikely to form a stable α-helix or β-sheet. The CD spectrum would most likely be dominated by features characteristic of a random coil or other non-regular structures. However, the presence of Alanine and Leucine, which are known helix-promoting residues, might lead to a minor population of transient helical or turn-like structures, which could be detected as a weak signal at 222 nm.

Below is a hypothetical data table illustrating the kind of information that could be derived from a CD spectroscopic analysis of the peptide under different solvent conditions.

Solvent ConditionPredominant StructureMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated Helical Content (%)
Water, pH 7.0Random Coil / Unordered-1,500~2-5%
50% Trifluoroethanol (TFE)Induced α-Helix-12,000~30-35%
Water, pH 3.0Random Coil / Unordered-1,800~3-6%

Note: This table contains hypothetical data for illustrative purposes. TFE is a co-solvent known to induce helical structures in peptides that have a propensity for them.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to elucidate the conformational ensemble of Glu-Leu-Asp-Lys-Trp-Ala.

The process involves several key steps:

Resonance Assignment: Using 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy), each proton signal in the spectrum is assigned to a specific atom in the peptide sequence.

Structural Restraints: The Nuclear Overhauser Effect (NOE) is central to NMR structure determination. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (typically < 5 Å), regardless of their position in the sequence. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints.

Dihedral Angle Restraints: J-coupling constants, measured from high-resolution 1D or 2D spectra, can provide information about the backbone dihedral angles (φ).

Structure Calculation: The collected distance and dihedral angle restraints are used as input for molecular dynamics and simulated annealing algorithms to generate an ensemble of 3D structures that are consistent with the experimental data.

For a flexible hexapeptide like Glu-Leu-Asp-Lys-Trp-Ala, NMR would likely reveal a family of related structures rather than a single, rigid conformation. Key NOEs, such as those between the alpha proton of one residue and the amide proton of the next (dαN(i, i+1)), would confirm the sequence. The absence of many medium- or long-range NOEs (e.g., dαN(i, i+3) or dαβ(i, i+3)) would be indicative of a lack of stable, folded structures.

A hypothetical table of key NMR parameters for Glu-Leu-Asp-Lys-Trp-Ala is presented below.

Residue¹H Chemical Shift (ppm)³J(HN,Hα) Coupling (Hz)Key NOE Contacts (Residue i to i+1)
Glu-1N/AN/AGlu Hα to Leu NH
Leu-28.35 (NH)7.5Leu Hα to Asp NH
Asp-38.51 (NH)7.9Asp Hα to Lys NH
Lys-48.20 (NH)8.1Lys Hα to Trp NH
Trp-58.62 (NH)7.2Trp Hα to Ala NH
Ala-68.05 (NH)7.8N/A

Note: This table contains hypothetical data for illustrative purposes. Chemical shifts and coupling constants are typical values for peptides in a random coil conformation.

Intermolecular Interactions and Mechanistic Studies of Hexapeptide Glu Leu Asp Lys Trp Ala

Peptide-Protein Recognition and Binding Mechanisms

The recognition of the Glu-Leu-Asp-Lys-Trp-Ala sequence by other proteins is a highly specific process governed by a combination of molecular interactions. This section explores the mechanisms by which this peptide binds to antibodies, enzymes, and receptors.

Interaction with Antibodies (e.g., Mab 2F5)

The hexapeptide Glu-Leu-Asp-Lys-Trp-Ala (ELDKWA) is notably recognized as the core epitope for the broadly neutralizing human monoclonal antibody (Mab) 2F5. nih.gov This antibody is of significant interest in HIV research due to its ability to target the membrane-proximal external region (MPER) of the HIV-1 envelope glycoprotein (B1211001) gp41, thereby neutralizing the virus. nih.gov

The binding between Mab 2F5 and the this compound epitope is characterized by high affinity and specificity. Research has shown that the human enzyme Kynureninase (KYNU) also contains the complete this compound sequence and is recognized by 2F5 with an affinity similar to that of the viral gp140 protein. nih.gov A critical molecular interaction for this binding is the formation of a salt bridge between the positively charged lysine (B10760008) (Lys) residue of the this compound epitope and a negatively charged aspartate (Asp) residue within the antibody's heavy chain complementarity-determining region (HCDR2). nih.gov This specific electrostatic interaction is a key determinant of the antibody's binding capability.

Table 1: Summary of Glu-Leu-Asp-Lys-Trp-Ala Interaction with Mab 2F5
Binding PartnerPeptide SequenceKey Interacting ResidueNature of InteractionBiological Context
Mab 2F5Glu-Leu-Asp-Lys-Trp-Ala (this compound)Lysine (Lys)Salt bridge with Aspartate (D54) in antibody HCDR2HIV-1 neutralization nih.gov
Kynureninase (KYNU)Contains this compound sequenceLysine (Lys)Recognized with affinity similar to HIV-1 gp140Potential autoantigen nih.gov

Binding to Enzyme Active Sites and Allosteric Modulation (e.g., Proteases, GSTs)

While specific studies detailing the binding of Glu-Leu-Asp-Lys-Trp-Ala to the active sites of proteases or Glutathione S-transferases (GSTs) are not extensively documented, the peptide's structure suggests potential modes of interaction. The sequence contains both charged (Glu, Asp, Lys) and hydrophobic (Leu, Trp, Ala) residues, which could allow it to fit into enzyme active sites that have complementary features. For instance, the active sites of proteases like HIV-1 protease contain aspartate residues that act as catalytic agents; the lysine residue in the hexapeptide could potentially interact with such sites. msu.edu

Conceptually, peptides can also act as allosteric modulators. Allostery involves the binding of a molecule to a site on an enzyme that is remote from the active site, inducing a conformational change that alters the enzyme's catalytic activity. nih.gov The binding of an effector molecule to an allosteric site, often located at the interface between protein domains, can either enhance or inhibit enzyme function. nih.govresearchgate.net A peptide such as Glu-Leu-Asp-Lys-Trp-Ala could theoretically function as an allosteric effector if a protein possesses a specific allosteric binding pocket that accommodates its unique sequence and structure.

Receptor-Ligand Interactions (Conceptual Framework)

The principle of specific peptide recognition is fundamental to receptor-ligand interactions that mediate a vast array of cellular processes. A well-established example that provides a conceptual framework is the KDEL receptor. This receptor is localized to the Golgi complex and intermediate compartment and is responsible for retrieving endoplasmic reticulum (ER) resident proteins that have escaped to later parts of the secretory pathway. nih.gov It recognizes a C-terminal tetrapeptide sequence, Lys-Asp-Glu-Leu (KDEL), on these proteins, initiating their retrograde transport back to the ER. nih.gov

This system illustrates how a short, specific amino acid sequence can function as a targeting signal recognized by a dedicated receptor. Similarly, the Glu-Leu-Asp-Lys-Trp-Ala hexapeptide could potentially act as a ligand for an as-yet-unidentified receptor. The binding would be dictated by the specific arrangement of its functional groups, leading to the initiation of a signaling cascade or a cellular trafficking event.

Molecular Determinants of Binding Specificity (e.g., hydrogen bonding, electrostatic interactions, hydrophobic interactions)

The specificity of any peptide-protein interaction is dictated by a combination of non-covalent forces. The amino acid composition of Glu-Leu-Asp-Lys-Trp-Ala allows for a variety of such interactions.

Electrostatic Interactions : These are powerful, long-range interactions that occur between charged residues. The hexapeptide contains two acidic residues, glutamic acid (Glu) and aspartic acid (Asp), which are negatively charged at physiological pH, and one basic residue, lysine (Lys), which is positively charged. khanacademy.orgnih.gov These can form strong salt bridges or ion pairs with oppositely charged residues on a target protein. proteinstructures.com Such interactions are crucial for stabilizing protein structures and molecular recognition, with interactions involving lysine and glutamate/aspartate being particularly significant contributors to stability. nih.gov

Hydrogen Bonding : Hydrogen bonds form between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). The side chains of Glu, Asp, Lys, and Trp, as well as the peptide backbone itself, can participate in hydrogen bonding. khanacademy.org These interactions are highly directional and are critical for defining the precise orientation of a bound ligand.

Hydrophobic Interactions : This effect is a primary driving force for protein folding and binding. nih.gov The nonpolar side chains of leucine (B10760876) (Leu), tryptophan (Trp), and alanine (B10760859) (Ala) are repelled by water and preferentially interact with nonpolar pockets on a protein's surface. wikipedia.orgwisc.edu Even polar residues like lysine have nonpolar methylene (B1212753) groups in their side chains that can contribute to hydrophobic interactions once their charged ends are engaged in salt bridges. nih.gov

Table 2: Potential Molecular Interactions of Glu-Leu-Asp-Lys-Trp-Ala Residues
Amino AcidTypePotential Interactions
Glutamic Acid (Glu)Acidic, Charged (-)Electrostatic (Salt Bridge), Hydrogen Bonding khanacademy.org
Leucine (Leu)Nonpolar, HydrophobicHydrophobic Interactions wisc.edu
Aspartic Acid (Asp)Acidic, Charged (-)Electrostatic (Salt Bridge), Hydrogen Bonding khanacademy.org
Lysine (Lys)Basic, Charged (+)Electrostatic (Salt Bridge), Hydrogen Bonding, Hydrophobic (side chain) nih.gov
Tryptophan (Trp)Aromatic, HydrophobicHydrophobic Interactions, Hydrogen Bonding (N-H group) proteinstructures.comwisc.edu
Alanine (Ala)Nonpolar, HydrophobicHydrophobic Interactions wisc.edu

Peptide-Membrane Interactions and Lipid Association

Peptide-membrane interactions are critical for the function of many biological systems. nih.gov The composition of Glu-Leu-Asp-Lys-Trp-Ala suggests it has the potential to associate with lipid bilayers. The interaction is driven by the physicochemical properties of its constituent amino acids. nih.gov

The tryptophan (Trp) and lysine (Lys) residues are known to act as interfacial anchors for transmembrane proteins. nih.gov However, they associate with different regions of the lipid interface. Studies using model peptides have shown that the Trp side chain tends to locate to a specific site near the lipid carbonyl region of the bilayer. In contrast, the positively charged lysine side chain prefers to remain closer to the aqueous phase, interacting with the negatively charged lipid phosphate (B84403) groups. nih.gov

The other residues also play a role. The hydrophobic leucine and alanine residues would favor partitioning into the nonpolar core of the membrane, while the charged glutamic acid and aspartic acid residues would, like lysine, interact with the polar head groups at the interface. nih.govpnas.org The presence of Trp is particularly useful in experimental studies, as its intrinsic fluorescence is highly sensitive to the polarity of its environment, allowing researchers to monitor membrane binding and insertion. nih.gov

Table 3: Predicted Roles of Key Residues in Peptide-Membrane Interaction
ResiduePropertyPredicted Location/Interaction with Lipid Bilayer
Tryptophan (Trp)Interfacial AnchorAssociates with the lipid carbonyl region nih.gov
Lysine (Lys)Interfacial AnchorInteracts with lipid phosphate head groups near the aqueous phase nih.gov
Glu / AspCharged, HydrophilicInteract with polar head groups at the membrane interface nih.gov
Leu / AlaHydrophobicFavor partitioning into the nonpolar membrane core nih.gov

Enzymatic Processing and Degradation Pathways

The metabolic fate of the Glu-Leu-Asp-Lys-Trp-Ala peptide would involve enzymatic degradation into its constituent amino acids, which then enter central metabolic pathways. The initial step would likely be hydrolysis of the peptide bonds by peptidases or proteases. Subsequently, each amino acid is catabolized through a distinct pathway.

While specific studies on the degradation of this particular hexapeptide are not available, the established catabolic pathways for its individual amino acids are well-characterized. libretexts.org These pathways convert the carbon skeletons of the amino acids into major metabolic intermediates that can be used for energy production or biosynthesis. libretexts.orgnih.gov

Table 4: Metabolic Degradation Pathways of Constituent Amino Acids
Amino AcidMajor Metabolic Intermediate(s)
Glutamic Acid (Glu)α-ketoglutarate libretexts.orgnih.gov
Leucine (Leu)Acetyl-CoA, Acetoacetate libretexts.org
Aspartic Acid (Asp)Oxaloacetate libretexts.org
Lysine (Lys)Acetyl-CoA libretexts.org
Tryptophan (Trp)Pyruvate (via Alanine), Acetyl-CoA libretexts.orgnih.gov
Alanine (Ala)Pyruvate libretexts.org

Susceptibility to Peptidases and Proteases

The stability of a peptide therapeutic is fundamentally linked to its resistance to degradation by peptidases and proteases. While specific experimental data on the proteolytic digestion of Glu-Leu-Asp-Lys-Trp-Ala is not extensively available in public literature, a theoretical analysis based on known protease specificities can predict its susceptibility. The peptide bond following specific amino acid residues is preferentially cleaved by different classes of proteases.

The this compound sequence contains cleavage sites for several common proteases. Trypsin, for instance, cleaves peptide chains mainly at the carboxyl side of lysine (Lys) or arginine residues. Chymotrypsin (B1334515) typically cleaves at the carboxyl side of large hydrophobic and aromatic amino acids, such as tryptophan (Trp), tyrosine, phenylalanine, and leucine (Leu). Elastase shows a preference for cleaving after small, neutral residues like alanine (Ala).

Table 1: Theoretical Susceptibility of Glu-Leu-Asp-Lys-Trp-Ala to Common Proteases This table is based on the known specificities of proteases and does not represent direct experimental results for this specific hexapeptide.

ProteaseAmino Acid Target(s) in SequencePotential Cleavage Site(s)
TrypsinLysine (K)Asp-Lys | Trp
ChymotrypsinTryptophan (W), Leucine (L)Leu-Asp , Lys-Trp | Ala
ElastaseAlanine (A)Trp-Ala | (C-terminus)
PepsinLeucine (L), Tryptophan (W)Glu-Leu | Asp, Lys-Trp | Ala
ThermolysinLeucine (L)Glu-Leu | Asp

The presence of these recognition sites suggests that the linear, unmodified form of Glu-Leu-Asp-Lys-Trp-Ala would be susceptible to rapid degradation by multiple digestive and serum proteases, limiting its in vivo half-life.

Factors Influencing Proteolytic Stability

Several intrinsic and extrinsic factors govern the proteolytic stability of a peptide like Glu-Leu-Asp-Lys-Trp-Ala. nih.govroyalsocietypublishing.org These factors can be manipulated to enhance the peptide's viability as a therapeutic candidate.

Intrinsic Factors (Related to Peptide Sequence):

Amino Acid Composition: The sequence contains a mix of charged (Glu, Asp, Lys) and hydrophobic (Leu, Trp, Ala) residues. While this amphiphilicity is crucial for its biological function (antibody recognition), it also presents multiple targets for various proteases.

Terminal Groups: Unprotected N- and C-termini are susceptible to exopeptidases (aminopeptidases and carboxypeptidases). Acetylation of the N-terminus and amidation of the C-terminus are common strategies to increase resistance.

Conformation: As a short, linear peptide, this compound is highly flexible and lacks a stable secondary structure in solution, making its cleavage sites readily accessible to proteases. nih.gov Strategies to induce a more rigid conformation, such as cyclization, can significantly improve stability by making the peptide backbone less accessible. nih.gov

Extrinsic Factors (Related to Environment):

pH and Temperature: Extreme pH or high temperatures can lead to non-enzymatic degradation (e.g., deamidation, oxidation) and can also affect the activity of proteases. researchgate.net

Formulation Excipients: The presence of co-solutes, surfactants, or preservatives in a formulation can impact both the chemical and physical stability of the peptide. semanticscholar.org

Table 2: Amino Acid Properties and General Stability Implications for Glu-Leu-Asp-Lys-Trp-Ala

PositionAmino AcidPropertyGeneral Influence on Stability
1Glutamic Acid (Glu)Acidic, ChargedIncreases solubility; can be a target for certain peptidases.
2Leucine (Leu)HydrophobicContributes to hydrophobic interactions; target for chymotrypsin and pepsin.
3Aspartic Acid (Asp)Acidic, ChargedIncreases solubility; can undergo deamidation.
4Lysine (Lys)Basic, ChargedKey recognition site for trypsin.
5Tryptophan (Trp)Aromatic, HydrophobicSusceptible to oxidation; key recognition site for chymotrypsin.
6Alanine (Ala)Small, NonpolarTarget for elastase.

Structure-Activity Relationship (SAR) at a Mechanistic Level

The primary "activity" of the Glu-Leu-Asp-Lys-Trp-Ala peptide is its high-affinity binding to the 2F5 monoclonal antibody. nih.gov Mechanistic SAR studies, particularly through alanine scanning mutagenesis, have been crucial in dissecting the contribution of each amino acid to this interaction. nih.govnih.govrapidnovor.com In these studies, each residue of the peptide is systematically replaced with alanine, and the effect on binding affinity is measured.

Research has shown that the central Asp-Lys-Trp (DKW) sequence is absolutely essential for recognition by the 2F5 antibody. nih.gov Alanine substitution at any of these three positions leads to a dramatic loss of binding affinity.

Aspartic Acid (Asp): The carboxyl side chain of Asp is a critical hydrogen bond acceptor and is indispensable for the interaction.

Lysine (Lys): The lysine side chain is also essential, likely forming key electrostatic or hydrogen bonding interactions within the antibody's binding pocket.

Tryptophan (Trp): The large, hydrophobic indole (B1671886) side chain of tryptophan makes significant contact with the antibody and is a major contributor to the binding energy. nih.govnih.gov

The residues flanking this core motif also play important roles:

Leucine (Leu): While not as critical as the DKW core, the leucine at position 2 contributes significantly to the binding affinity through hydrophobic interactions.

Glutamic Acid (Glu) and Alanine (Ala): These residues are more tolerant to substitution, suggesting they make less critical contacts with the antibody.

A study by Tian et al. (2002) expanded the minimal this compound epitope to a nonapeptide (Ac-LELDKWASL-amide) to achieve maximal binding affinity. Their alanine and D-amino acid scanning confirmed the critical nature of the central DKW sequence and also highlighted the importance of the terminal leucine residues for high-affinity binding. nih.gov These findings reveal a high degree of structural specificity, where a few core residues provide the majority of the binding energy, while flanking residues help to correctly position the core epitope and make secondary contacts.

Table 3: Summary of Alanine Scanning Mutagenesis Results for the 2F5 Epitope (Based on findings from Tian et al., 2002) nih.gov

PositionOriginal ResidueEffect of Alanine Substitution on 2F5 BindingRole in Interaction
1Glu (E)Minor decrease in affinityTolerant to substitution; less critical contact
2Leu (L)Moderate decrease in affinityContributes to hydrophobic interactions
3Asp (D)Major loss of affinityEssential recognition; critical side-chain contacts
4Lys (K)Major loss of affinityEssential recognition; critical side-chain contacts
5Trp (W)Major loss of affinityEssential recognition; major hydrophobic contact
6Ala (A)Minor decrease in affinityTolerant to substitution; less critical contact

Computational and Theoretical Approaches in the Study of Hexapeptide Glu Leu Asp Lys Trp Ala

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over time. nih.gov For a peptide like Glu-Leu-Asp-Lys-Trp-Ala, MD simulations provide atomic-level insights into its behavior in a simulated physiological environment, such as in a water solution. nih.gov These simulations solve Newton's equations of motion for a system of interacting particles, allowing researchers to observe how the peptide folds, changes shape, and interacts with its surroundings.

A typical MD simulation setup for this hexapeptide would involve defining the initial coordinates of all atoms, placing the peptide in a simulation box filled with water molecules and ions to mimic physiological conditions, and then calculating the forces between atoms using a predefined force field (e.g., AMBER, CHARMM, GROMOS). nih.gov The simulation then proceeds in small time steps (femtoseconds), generating a trajectory that reveals the peptide's dynamic behavior.

Elucidation of Conformational Landscapes

The "conformational landscape" refers to the full range of three-dimensional shapes (conformations) that a peptide can adopt. Due to the flexibility of the peptide backbone and its amino acid side chains, Glu-Leu-Asp-Lys-Trp-Ala does not have a single static structure but rather exists as an ensemble of interconverting conformations.

MD simulations are instrumental in exploring this landscape. By running simulations for extended periods (nanoseconds to microseconds), researchers can map the energetically favorable conformations and the transitions between them. This would reveal, for instance, whether the peptide tends to adopt helical, extended, or random coil structures. The analysis of the trajectory can identify stable intramolecular interactions, such as salt bridges between the negatively charged Glu/Asp and the positively charged Lys, or hydrophobic clustering of Leu, Ala, and Trp.

Table 1: Illustrative Parameters for an MD Simulation of Glu-Leu-Asp-Lys-Trp-Ala
ParameterExample Value/ConditionPurpose
Force FieldAMBERff14SB or CHARMM36mDefines the potential energy and forces between atoms.
Water ModelTIP3P or SPC/EExplicitly models the solvent environment. nih.gov
Simulation BoxCubic, with periodic boundary conditionsCreates a continuous system to avoid edge effects.
Temperature310 K (37 °C)Simulates physiological temperature.
Pressure1 barSimulates atmospheric pressure.
Simulation Time500 nanosecondsAllows for sufficient sampling of conformational space. nih.gov

Simulation of Peptide-Biomolecule Interactions

Beyond studying the peptide in isolation, MD simulations can powerfully model its interaction with other biomolecules, such as proteins (receptors, enzymes) or lipid membranes. nih.govarxiv.org If a protein target for Glu-Leu-Asp-Lys-Trp-Ala were hypothesized, MD simulations could be used to place the peptide near the protein's binding site and observe the binding process in dynamic detail.

This would allow researchers to:

Assess Binding Stability: Determine if the peptide forms a stable complex with the target.

Identify Key Residues: Pinpoint which amino acids in both the peptide and the target protein are critical for the interaction.

Calculate Binding Free Energy: Use methods like MM-PBSA/GBSA to estimate the strength of the interaction.

Observe Induced Fit: See how the peptide and/or the protein change their conformations upon binding.

For example, a simulation could test how the peptide interacts with a cell membrane. Researchers could observe whether the peptide inserts into the membrane, and how the charged (Glu, Asp, Lys) and hydrophobic (Leu, Trp, Ala) residues orient themselves with respect to the polar lipid headgroups and nonpolar tails. nih.gov

Molecular Docking Studies for Binding Site Prediction and Ligand-Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a structure-based approach that is less computationally intensive than MD simulations and is often used to screen large numbers of potential ligands or to generate initial hypotheses about binding modes. nih.gov

For the hexapeptide Glu-Leu-Asp-Lys-Trp-Ala, docking studies would be employed to predict how it might bind to a specific protein target. The process involves treating the peptide and the protein's binding site as flexible or rigid entities and using a scoring function to evaluate the fitness of different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov

This approach can effectively:

Identify Potential Binding Pockets: Docking can be performed across the entire surface of a protein to predict the most likely binding site for the peptide.

Predict Binding Conformation: It provides a static snapshot of the most probable 3D arrangement of the peptide within the binding site.

Estimate Binding Affinity: The scoring function provides a numerical value (e.g., in kcal/mol) that estimates the strength of the interaction, helping to rank different peptides or binding poses. nih.gov

Table 2: Hypothetical Docking Results for Glu-Leu-Asp-Lys-Trp-Ala with a Target Protein
Peptide ResiduePotential Interaction with Target ResidueInteraction TypeEstimated Binding Energy Contribution
Glu-1Arg-112 (Target)Salt Bridge / Hydrogen BondHigh
Leu-2Val-85 (Target)HydrophobicModerate
Asp-3Lys-90 (Target)Salt Bridge / Hydrogen BondHigh
Lys-4Asp-150 (Target)Salt Bridge / Hydrogen BondHigh
Trp-5Phe-88 (Target)π-π StackingModerate
Ala-6Ile-148 (Target)HydrophobicLow

In Silico Peptide Design and Virtual Screening

In silico design and virtual screening use computational power to design new peptides with desired properties or to search vast virtual libraries for promising candidates, saving significant time and resources compared to experimental screening. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) have revolutionized peptide design. frontiersin.orgfrontiersin.org These models can be trained on large datasets of known peptides to learn the complex relationships between amino acid sequence, structure, and function. nih.gov

For a peptide like Glu-Leu-Asp-Lys-Trp-Ala, ML models could be used to:

Predict Bioactivity: A trained model could predict the likelihood that the peptide has a specific function (e.g., antimicrobial, anticancer, or enzyme inhibitory activity) based on its sequence. frontiersin.org

Optimize the Sequence: Generative models, such as Generative Adversarial Networks (GANs), could suggest modifications to the Glu-Leu-Asp-Lys-Trp-Ala sequence to enhance a desired property. For example, the model might suggest replacing Alanine (B10760859) with another small hydrophobic residue to improve binding affinity, or altering the positions of the charged residues to optimize solubility.

Feature Representation: ML models rely on encoding the peptide sequence into numerical features. This can range from simple amino acid composition to complex embeddings that capture physicochemical properties and sequential information. nih.gov

Genetic Programming for Peptide Candidate Generation

Genetic programming is an evolutionary computation technique inspired by biological evolution. researchgate.net It can be used to "evolve" new peptide sequences in a computer to find candidates that are optimized for a specific task.

In the context of designing analogs of Glu-Leu-Asp-Lys-Trp-Ala, a genetic programming approach would involve:

Initialization: Creating an initial population of peptide sequences, which could include the original hexapeptide and its random variations.

Fitness Evaluation: Assessing each peptide in the population using a "fitness function." This function could be a molecular docking score, a predicted bioactivity from an ML model, or a combination of desired physicochemical properties.

Selection: Selecting the "fittest" peptides to proceed to the next generation.

Reproduction: Creating a new generation of peptides through operations like:

Mutation: Randomly changing an amino acid in a sequence.

Crossover: Combining parts of two "parent" peptide sequences to create a new "offspring" sequence.

Iteration: Repeating the process of evaluation, selection, and reproduction for many generations until the peptide sequences converge on a highly optimized solution.

This method allows for a vast and diverse exploration of the sequence space around the original Glu-Leu-Asp-Lys-Trp-Ala peptide to discover novel candidates with potentially superior properties.

Bioinformatic Analysis of Peptide Sequences and Motifs

Bioinformatic analysis is a cornerstone in understanding the biological significance of the Glu-Leu-Asp-Lys-Trp-Ala sequence by comparing it to vast databases of known protein sequences and functional motifs. This comparative approach helps to elucidate its conservation, potential functions, and evolutionary context.

The ELDKWA sequence is recognized as a core component of the epitope for the human monoclonal antibody 2F5, which exhibits broad neutralizing activity against various HIV-1 strains. nih.govnih.gov Bioinformatic tools are instrumental in analyzing the conservation of this motif across different HIV-1 isolates. Sequence alignment is a fundamental bioinformatic technique used for this purpose. By aligning the gp41 sequences from numerous viral strains, researchers can assess the variability of the this compound region. nih.gov Such analyses have consistently shown that the core 'DKW' residues are particularly critical for antibody binding and are highly conserved, highlighting their functional importance. nih.gov

Databases such as PROSITE, which contains a large collection of biologically meaningful protein patterns and profiles, can be scanned to identify the occurrence of specific motifs like this compound in other proteins. expasy.org While this compound is primarily known for its role in HIV-1, searching for this or similar motifs in other viral or host proteins could reveal unforeseen functional relationships or instances of molecular mimicry. Similarly, the Pfam database, a comprehensive collection of protein families, allows for the identification of domains containing the this compound sequence, providing a broader context of its structural and functional environment. xfam.orgnih.gov

The Eukaryotic Linear Motif (ELM) resource is another valuable bioinformatic tool for studying short functional sequences like Glu-Leu-Asp-Lys-Trp-Ala. eu.orgcncb.ac.cn ELMs are short, linear motifs that mediate a variety of cellular functions, and cataloging this compound within such a database helps in postulating its potential interactions and roles beyond its antigenic properties. The creation of specialized motif databases, sometimes facilitated by algorithms like MotifQuest, further enhances the ability to identify and rank conserved sequences based on biological context, which is crucial for understanding the functional significance of peptides like this compound. nih.gov

A summary of common bioinformatic approaches for analyzing peptide sequences like Glu-Leu-Asp-Lys-Trp-Ala is presented in the table below.

Bioinformatic Tool/DatabaseApplication in the Study of Glu-Leu-Asp-Lys-Trp-Ala
BLAST (Basic Local Alignment Search Tool) Identifies homologous sequences to Glu-Leu-Asp-Lys-Trp-Ala in protein databases, helping to assess its conservation and distribution across different organisms and viruses.
Clustal Omega/MUSCLE Performs multiple sequence alignments of gp41 sequences from various HIV-1 strains to visualize the conservation pattern of the this compound epitope.
PROSITE Scans protein sequences for the presence of the this compound motif or similar patterns to identify potential functional sites. expasy.org
Pfam Identifies the protein family and domain architecture associated with sequences containing Glu-Leu-Asp-Lys-Trp-Ala. xfam.org
ELM (Eukaryotic Linear Motif Resource) Predicts and annotates the this compound sequence as a potential short linear motif involved in protein-protein interactions. eu.orgcncb.ac.cn

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on intrinsic molecular features)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of the hexapeptide Glu-Leu-Asp-Lys-Trp-Ala, QSAR studies can be employed to understand how its intrinsic molecular features contribute to its primary biological function, which is its high-affinity binding to the 2F5 antibody. nih.govoup.com

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. nih.gov For peptides, these properties are determined by the constituent amino acids and their sequence. A QSAR model for Glu-Leu-Asp-Lys-Trp-Ala would involve the calculation of various molecular descriptors that quantify the intrinsic properties of the peptide. These descriptors can be broadly categorized as physicochemical, topological, and 3D-structural. uestc.edu.cn

Intrinsic molecular features that would be central to a QSAR study of this hexapeptide include the physicochemical properties of the individual amino acids. These properties, such as hydrophobicity, volume, charge, and pKa, dictate the nature of the peptide's interaction with its binding partner. thermofisher.com The table below details some of the key intrinsic molecular features of the amino acids in the Glu-Leu-Asp-Lys-Trp-Ala sequence.

Amino AcidOne-Letter CodeHydropathyCharge (at pH 7.4)Molecular Weight ( g/mol )Side Chain Volume (ų)
Glutamic Acid EHydrophilicNegative147.13109
Leucine (B10760876) LHydrophobicNeutral131.17124
Aspartic Acid DHydrophilicNegative133.1091
Lysine (B10760008) KHydrophilicPositive146.19135
Tryptophan WHydrophobicNeutral204.23163
Alanine AHydrophobicNeutral89.0967

In a QSAR study of Glu-Leu-Asp-Lys-Trp-Ala, analogs of the peptide would be synthesized with systematic modifications to its sequence. The binding affinity of each analog to the 2F5 antibody would then be experimentally determined. These binding affinities serve as the dependent variable in the QSAR model. The calculated molecular descriptors for each peptide analog would be the independent variables.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression are then used to develop a mathematical equation that relates the descriptors to the binding affinity. frontiersin.orgnih.gov The resulting QSAR model can not only predict the activity of new, unsynthesized peptide analogs but also provide insights into the key molecular features driving the peptide-antibody interaction. For instance, the model might reveal that a specific combination of hydrophobicity at one position and a positive charge at another is crucial for high-affinity binding. This information is invaluable for the rational design of peptidomimetics with enhanced or modified biological activity. nih.gov

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